molecular formula C13H17NO3S B7544359 Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate

Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate

Cat. No. B7544359
M. Wt: 267.35 g/mol
InChI Key: LXUUFBKAJUCUDH-UHFFFAOYSA-N
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Description

Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate, also known as MATC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been shown to possess antitumor, antiviral, and antibacterial properties. In materials science, Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and coordination polymers. In organic synthesis, Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been used as a key intermediate for the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division.
Biochemical and Physiological Effects:
Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Additionally, Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate has several advantages for lab experiments, including its high yield synthesis method, its potential applications in various fields, and its relatively low toxicity. However, one limitation of Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate is its limited solubility in water, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several future directions for the study of Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate in various experimental models.

Synthesis Methods

Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate can be synthesized through a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with 1-azepanecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then methylated using dimethyl sulfate to yield Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate in high yields.

properties

IUPAC Name

methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-17-13(16)11-7-6-10(18-11)12(15)14-8-4-2-3-5-9-14/h6-7H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUUFBKAJUCUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(azepane-1-carbonyl)thiophene-2-carboxylate

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